N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine is a complex organic compound featuring a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the butan-2-yl group and the methoxy and methyl substituents. Common reagents used in these steps include hydrazines, alkyl halides, and methoxy reagents under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine shares similarities with other pyrazole derivatives, such as:
- 1-Butyl-3-methyl-1H-pyrazole-4-amine
- 3-Methoxy-1-methyl-1H-pyrazole-4-amine
Uniqueness
- The unique combination of substituents in this compound provides distinct chemical and biological properties, making it valuable for specific applications where other pyrazole derivatives may not be as effective.
Properties
Molecular Formula |
C13H21N5O |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5O/c1-5-10(2)18-11(6-7-15-18)8-14-12-9-17(3)16-13(12)19-4/h6-7,9-10,14H,5,8H2,1-4H3 |
InChI Key |
NHMXOKHQRXADBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
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